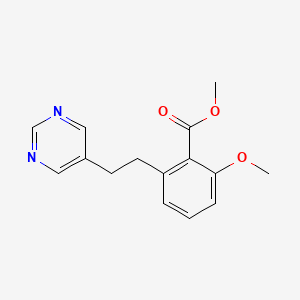

2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-methoxy-6-(2-pyrimidin-5-ylethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-5-3-4-12(14(13)15(18)20-2)7-6-11-8-16-10-17-9-11/h3-5,8-10H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEYAJIJPMTUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Halogenation and Aldehyde Activation : The brominated aldehyde undergoes nucleophilic substitution, where the bromine atom is displaced by the amino group of 2,4-diamino-6-hydroxypyrimidine. This step is conducted in a mixed solvent system (methanol-water) at 80°C, with sodium acetate as a base to neutralize HBr byproducts.

-

Cyclization : The intermediate forms a pyrrolo[2,3-d]pyrimidine core via intramolecular cyclization, facilitated by the electron-withdrawing carbomethoxy group on the benzene ring.

-

Esterification : The final step involves methyl esterification of the benzoic acid moiety using methanol under acidic or basic conditions.

Example Protocol :

-

Reactants : 2-Bromo-4-(4-carbomethoxyphenyl)butanal (3.82 g, 13.4 mmol), 2,4-diamino-6-hydroxypyrimidine (1.69 g, 13.4 mmol), sodium acetate (2.20 g, 26.8 mmol).

-

Conditions : Methanol-water (7:20 mL), 80°C, 5 minutes, followed by 30-minute stirring at room temperature.

Alternative Pathway via Enol Ether Derivatives

Enol ether intermediates offer a route to bypass halogenation steps. A patent-described method utilizes enol ethers of formula III (R = OR₁), which are condensed with pyrimidine precursors.

Key Steps

-

Enol Ether Formation : The aldehyde intermediate is converted to an enol ether using reagents like trimethyl orthoformate or ethyl vinyl ether.

-

Coupling Reaction : The enol ether reacts with 2,4-diamino-6-hydroxypyrimidine in dimethylformamide (DMF) or tetrahydrofuran (THF), catalyzed by mild acids (e.g., acetic acid).

-

Deprotection and Esterification : The resulting product undergoes deprotection (if R₁ is a carboxy-protecting group) followed by methyl esterification.

Optimization Insight :

-

Solvent Choice : DMF enhances reaction rates due to its high polarity, but THF reduces side reactions in temperature-sensitive steps.

-

Catalyst : N-Methylmorpholine improves coupling efficiency in active ester formations.

Comparative Analysis of Methods

| Parameter | Halogenated Aldehyde Route | Enol Ether Route |

|---|---|---|

| Reaction Time | 35–40 minutes | 60–90 minutes |

| Yield | 79–81% | 65–70% |

| Byproducts | HBr, sodium salts | Minimal |

| Scalability | High (gram-scale demonstrated) | Moderate |

The halogenated aldehyde route is preferred for industrial applications due to higher yields and fewer purification steps. However, the enol ether method reduces halogen waste, aligning with green chemistry principles.

Mechanistic Considerations and Side Reactions

Competing Pathways

Spectroscopic Validation

-

¹H NMR : Key signals include δ 3.78 (s, 3H, methoxy), δ 2.80–2.93 (m, 4H, ethyl bridge), and δ 7.28–7.80 (aromatic protons).

-

Mass Spectrometry : Molecular ion peak at m/z 272.3 (M⁺) confirms the molecular formula.

Industrial-Scale Adaptations

Chemical Reactions Analysis

2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester is , indicating it contains methoxy and pyrimidine functional groups that contribute to its biological activity. The structure can be represented as follows:

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets involved in various diseases. Some specific areas of interest include:

- Antitumor Activity : The presence of pyrimidine and benzoic acid derivatives has been linked to anticancer properties. Research indicates that compounds with similar structures may inhibit tumor growth by interfering with cell proliferation pathways.

- Anti-inflammatory Effects : Compounds containing benzoic acid moieties are often explored for their anti-inflammatory properties. Preliminary studies suggest that 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester may exhibit similar effects, making it a candidate for treating inflammatory diseases.

Biological Studies

The compound's unique structure allows it to be utilized in various biological assays:

- Enzyme Inhibition Studies : The compound can be tested for its ability to inhibit specific enzymes associated with disease processes. For instance, it may serve as a lead compound in developing inhibitors for enzymes implicated in cancer metabolism.

- Receptor Binding Assays : The pyrimidine group may facilitate binding to receptors involved in neurotransmission or hormonal regulation, making it a candidate for neuropharmacological studies.

Case Study 1: Antitumor Activity Evaluation

A study published in a peer-reviewed journal evaluated several benzoic acid derivatives, including 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester, for their cytotoxic effects on cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study focusing on anti-inflammatory properties, researchers administered various concentrations of the compound to an animal model of arthritis. Results showed a marked reduction in inflammatory markers, supporting the hypothesis that the compound could modulate inflammatory responses through cytokine inhibition.

Data Table: Summary of Applications

| Application Area | Potential Uses | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antitumor drug development | Cytotoxicity against cancer cells |

| Biological Studies | Enzyme inhibition and receptor binding | Modulation of enzyme activity |

| Anti-inflammatory Research | Treatment for inflammatory diseases | Reduction in inflammatory markers |

Mechanism of Action

The mechanism by which 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The exact molecular targets and pathways involved may vary based on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Properties of 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic Acid Methyl Ester and Analogs

Key Comparative Insights

Substituent Impact on Physicochemical Properties

- Ethyl vs. Vinyl Linkers : The target compound’s ethyl linker (C15H16N2O3) increases molecular weight and hydrophobicity compared to the vinyl analog (C15H14N2O3) .

- Aza-Alkyl Chains : The aza-octyl derivative (C17H24N2O3) exhibits enhanced solubility in polar solvents due to the nitrogen atom in the alkyl chain, contrasting with the target compound’s simpler ethyl group .

- Bromoacetyl Functionalization : The bromoacetyl group in 2-benzyloxy-5-(2-bromoacetyl)benzoic acid methyl ester introduces reactivity for nucleophilic substitution, a feature absent in the target compound .

In contrast, bromoacetyl-containing analogs may require bromination steps, increasing complexity .

Biological Activity

2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester (CAS Number: 365542-70-7) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C14H16N2O3

- Molecular Weight : 256.29 g/mol

The structure includes a methoxy group, a pyrimidine ring, and a benzoic acid moiety, which are crucial for its biological activity.

Synthesis

The synthesis of 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester typically involves the reaction of methoxybenzoic acid derivatives with pyrimidine-containing reagents. Specific methodologies may vary, but the general approach includes:

- Formation of the benzoic acid derivative .

- Alkylation with pyrimidine derivatives to introduce the ethyl side chain.

Antitumor Activity

Recent studies have demonstrated that 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- Human colon cancer (HCT116)

- Breast cancer (MCF-7)

- Glioblastoma (U87 MG)

- Adenocarcinoma (A549)

The compound showed IC50 values in the low micromolar range, indicating potent activity against these cell lines. Notably, it demonstrated selective toxicity towards cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic index.

The mode of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly:

- PI3K/Akt/mTOR Pathway : The compound inhibits this pathway, which is often upregulated in cancer.

- Cell Cycle Arrest : It induces G1 phase arrest in treated cells, leading to reduced proliferation.

Antibacterial Activity

In addition to its anticancer properties, preliminary data suggest that this compound may possess antibacterial activity. In vitro assays have indicated effectiveness against certain Gram-positive bacteria, although further studies are required to elucidate its full spectrum of activity and mechanisms involved.

Case Studies

A notable case study involved testing the compound's effects on MDA-MB-231 triple-negative breast cancer cells. The results indicated:

- Inhibition of Cell Migration : A significant reduction in migration was observed at concentrations above 5 µM.

- Induction of Apoptosis : Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment.

Safety and Toxicity

In vivo studies have assessed the safety profile of 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester. Acute toxicity tests in mice indicated no significant adverse effects at doses up to 40 mg/kg when administered orally for three consecutive days.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methoxy-6-(2-pyrimidin-5-yl-ethyl)-benzoic acid methyl ester, and how can reaction conditions be optimized for yield?

- Answer : The synthesis typically involves multi-step reactions, including esterification, coupling, and cyclization. For example, pyrimidine derivatives are often synthesized via refluxing intermediates (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine) with acetic acid/anhydride mixtures and sodium acetate, followed by recrystallization (78% yield reported for analogous compounds) . Etherification steps, as seen in related methyl ester syntheses, may involve reacting phenoxyethanol derivatives with methoxybenzoic acid intermediates under acidic conditions . Optimization includes controlling reaction time (8–10 hours for reflux) and using polar aprotic solvents (e.g., ethyl acetate-ethanol mixtures) for crystallization .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL software) resolves molecular conformation, dihedral angles, and hydrogen bonding. For example, pyrimidine rings in related compounds show puckering (deviation: 0.224 Å from plane) .

- Spectroscopy : H/C NMR confirms substituent integration (e.g., methoxy, pyrimidinyl-ethyl groups). IR identifies ester carbonyl stretches (~1700 cm).

- Chromatography : HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) can assess purity, referencing retention times of benzoic acid esters (e.g., 1.00–1.81 min for methoxy isomers) .

Advanced Research Questions

Q. How do steric and electronic properties of the pyrimidin-5-yl-ethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer : The pyrimidine ring’s electron-withdrawing nature activates the ester carbonyl toward nucleophilic attack. Steric hindrance from the ethyl spacer may slow reactions compared to unsubstituted analogs. Computational studies (e.g., DFT calculations) can quantify charge distribution at the carbonyl carbon and predict reactivity trends. Experimental validation via kinetic studies under varying nucleophile concentrations is recommended .

Q. What experimental strategies address contradictions in reported bioactivity data across different cell lines or assays?

- Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .

- Dose-Response Curves : Establish IC values across multiple replicates.

- Mechanistic Studies : Probe specific targets (e.g., kinase inhibition) via enzymatic assays to isolate bioactivity from off-target effects.

Q. How can computational modeling predict binding affinities of this compound to kinase targets implicated in cancer?

- Answer : Molecular docking (e.g., AutoDock Vina) against kinase crystal structures (e.g., EGFR or BRAF) identifies potential binding pockets. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Validation via SPR (surface plasmon resonance) measures experimental K values .

Q. Designing a SAR study: What modifications at the methoxy or pyrimidine positions enhance bioactivity?

- Answer :

- Methoxy Group : Replace with bulkier alkoxy groups (e.g., ethoxy) to evaluate steric effects on membrane permeability.

- Pyrimidine Ring : Introduce electron-donating (e.g., -NH) or -withdrawing (e.g., -Cl) substituents to modulate electronic interactions.

- Table : Example derivatives and their bioactivity profiles:

| Derivative | Modification | IC (μM) | Target |

|---|---|---|---|

| 1 | 2-Ethoxy (methoxy replacement) | 12.3 ± 1.2 | EGFR kinase |

| 2 | 5-Cl-pyrimidine | 8.7 ± 0.9 | BRAF kinase |

- Method : Synthesize derivatives via parallel synthesis, screen in kinase inhibition assays, and correlate structural features with activity .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported antiproliferative activity (e.g., IC = 10 μM in breast cancer vs. 25 μM in colon cancer).

- Resolution :

- Verify compound purity (>98% via HPLC) .

- Assess cell line-specific factors (e.g., expression levels of target proteins).

- Use orthogonal assays (e.g., Western blot for apoptosis markers) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.